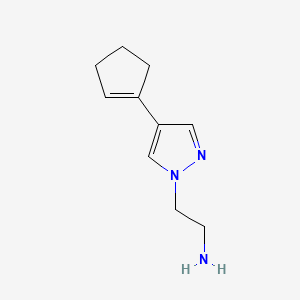
2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine is an organic compound with a unique structure that combines a cyclopentene ring with a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the reaction of cyclopentene with hydrazine to form the cyclopentene hydrazone. This intermediate is then reacted with an appropriate alkylating agent to introduce the ethan-1-amine group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethan-1-amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclopent-1-en-1-yl)ethan-1-amine hydrochloride
- 1-(Cyclopent-1-en-1-yl)-1H-pyrazole
Uniqueness
2-(4-(Cyclopent-1-en-1-yl)-1H-pyrazol-1-yl)ethan-1-amine is unique due to its combination of a cyclopentene ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
2-[4-(cyclopenten-1-yl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C10H15N3/c11-5-6-13-8-10(7-12-13)9-3-1-2-4-9/h3,7-8H,1-2,4-6,11H2 |
InChI-Schlüssel |
HESCWSSDAHMAHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C1)C2=CN(N=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


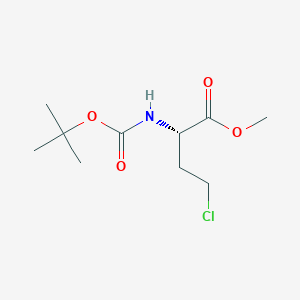
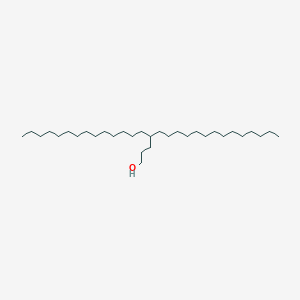
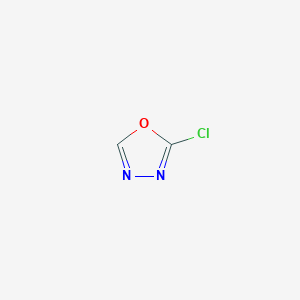

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
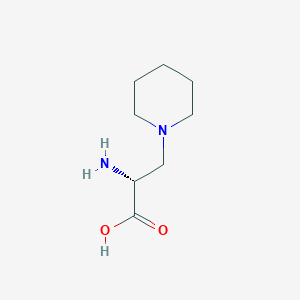

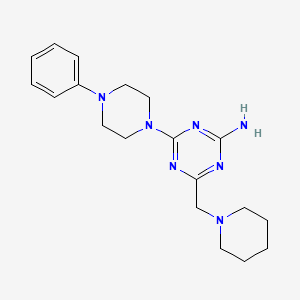
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
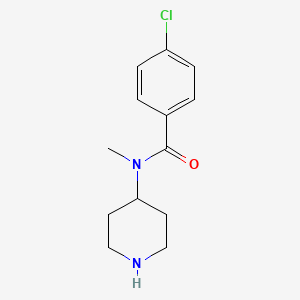
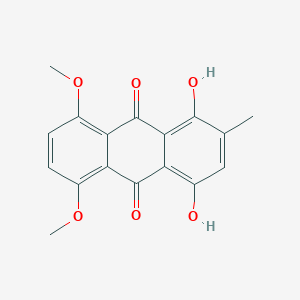
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
